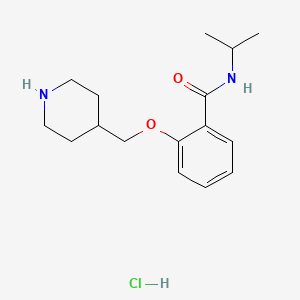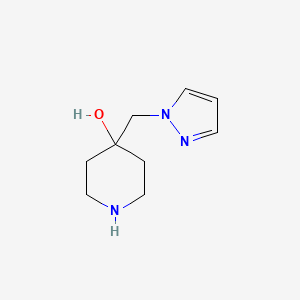
4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Overview
Description
“4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C9H15N3O . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, including “this compound”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3/c1-4-11-12(7-1)8-9-2-5-10-6-3-9/h1,4,7,9-10H,2-3,5-6,8H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 181.24 .Scientific Research Applications
Synthesis and Structural Studies
- 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol and related compounds have been used in various synthesis processes, including the synthesis of Crizotinib, a cancer treatment drug. A study outlined a three-step synthesis process for creating a key intermediate, demonstrating the compound's importance in pharmaceutical manufacturing (Fussell et al., 2012).
- The structural properties of compounds containing the pyrazole and piperidine moieties, including this compound, have been analyzed using techniques like X-ray crystallography and computational chemistry. Such studies provide insights into molecular interactions and potential applications in drug design (Shawish et al., 2021).
Biological Activity and Potential Therapeutic Applications
- Compounds structurally related to this compound have shown promising biological activities. For instance, certain derivatives have demonstrated fungicidal and antiviral properties, particularly against tobacco mosaic virus, indicating potential for agricultural or medicinal applications (Li et al., 2015).
- Some derivatives have been investigated for their antitubercular and antifungal activities, highlighting their potential in treating infectious diseases (Syed et al., 2013).
- In receptor binding studies, certain pyrazole derivatives incorporating piperidine have been explored for their interactions with cannabinoid receptors. This research provides insights into the development of compounds that could potentially regulate cannabinoid receptor activity, with implications for treating neurological disorders (Lan et al., 1999).
Material Science and Chemistry Applications
- Pyrazole and piperidine derivatives, including those similar to this compound, have been used in the synthesis of fluorescent films. Their unique molecular structures make them suitable for creating materials with specific light-emitting properties, useful in various technological applications (Soboleva et al., 2017).
Safety and Hazards
Future Directions
The future directions for “4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol” and similar compounds could involve further exploration of their diverse biological applications. Given their wide range of bioactivities, these compounds could potentially be developed into effective therapeutic agents for various conditions .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-9(2-5-10-6-3-9)8-12-7-1-4-11-12/h1,4,7,10,13H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUBSCJFEWVJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1406782.png)

![Methyl 3-[(4-chloro-2-cyanophenoxy)methyl]benzoate](/img/structure/B1406786.png)
![tert-Butyl 4-[2-(methoxycarbonyl)-benzyl]piperazine-1-carboxylate](/img/structure/B1406787.png)
![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)
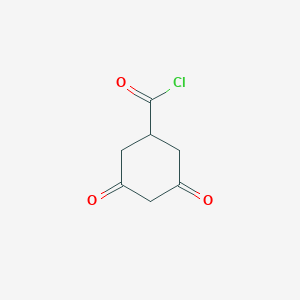
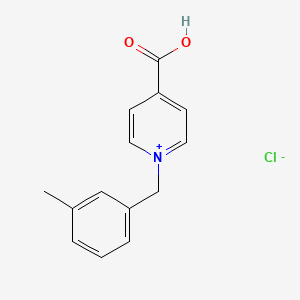
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)
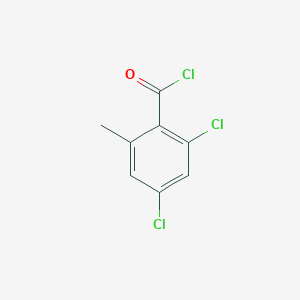
![1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1406797.png)
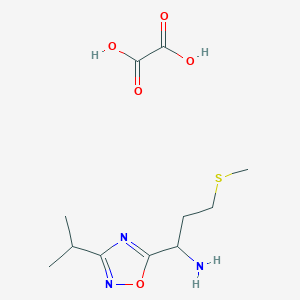
![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)
